molecular formula C17H18BrNO3S B2461998 N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 955596-65-3

N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Katalognummer: B2461998
CAS-Nummer: 955596-65-3
Molekulargewicht: 396.3
InChI-Schlüssel: NBOGZSJNDLELJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both an acetamide moiety and an isopropylsulfonyl group, features commonly associated with biologically active molecules. Compounds containing the bromophenyl acetamide scaffold have been investigated for a range of pharmacological activities. Research on similar structures indicates potential value in developing enzyme inhibitors, particularly targeting carbonic anhydrases , which are enzymes involved in critical physiological processes and are therapeutic targets for conditions like glaucoma, epilepsy, and cancer . The benzenesulfonamide group is a known pharmacophore that can coordinate with zinc ions in the active site of carbonic anhydrase enzymes, suggesting a potential mechanism of action for this compound as an enzyme inhibitor . Furthermore, acetamide derivatives have been extensively studied as building blocks for novel therapeutic agents, showing promise in areas such as anticancer and anti-infective research . The specific structural combination in this molecule—featuring a 3-bromophenyl group linked to a phenylacetamide system bearing an isopropylsulfonyl substituent—makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), conducting molecular docking studies, and synthesizing new chemical entities for high-throughput screening. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-12(2)23(21,22)16-8-6-13(7-9-16)10-17(20)19-15-5-3-4-14(18)11-15/h3-9,11-12H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOGZSJNDLELJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves the following steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce the bromine atom at the meta position of the phenyl ring.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using isopropylsulfonyl chloride in the presence of a base such as pyridine to introduce the isopropylsulfonyl group.

    Amidation: The final step involves the amidation of the sulfonylated intermediate with an appropriate amine to form the acetamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 3-bromophenyl group facilitates nucleophilic substitution under specific conditions. This reaction typically requires electron-withdrawing groups (e.g., sulfonyl) to activate the aromatic ring.

Example Reaction:
Replacement of bromine with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) .

ReagentConditionsProduct
PiperidineDMF, 100°C, 12 hN-(3-piperidinophenyl) derivative
Sodium methoxideDMSO, 80°C, 8 hMethoxy-substituted aryl derivative

Mechanism:
The sulfonyl group meta-directs the bromine, enhancing electrophilicity. Attack by the nucleophile forms a Meisenheimer complex, followed by bromide departure .

Amide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Acidic Hydrolysis:

  • Conditions: 6M HCl, reflux, 24 h.

  • Product: 2-(4-(isopropylsulfonyl)phenyl)acetic acid and 3-bromoaniline.

Basic Hydrolysis:

  • Conditions: 2M NaOH, ethanol/water, 60°C, 12 h.

  • Product: Sodium salt of the carboxylic acid.

Monitoring: Progress tracked via TLC (Rf shift) or HPLC .

Sulfonamide Reactivity

The isopropylsulfonyl group participates in sulfonation/desulfonation and SN2 reactions.

Desulfonation:

  • Reagent: H2SO4 (concentrated), 150°C .

  • Product: Phenylacetamide with loss of sulfonyl group.

SN2 at Sulfonyl Oxygen:

  • Reagent: Alkyl halides (e.g., CH3I), K2CO3, DMF .

  • Product: Sulfonate esters via alkylation of sulfonyl oxygen.

Oxidation:

The acetamide’s methylene group adjacent to the carbonyl is susceptible to oxidation.

  • Reagent: KMnO4, acidic conditions .

  • Product: Ketone or carboxylic acid derivatives.

Reduction:

  • Amide Reduction: LiAlH4 reduces the acetamide to a secondary amine.

  • Sulfonyl Group Reduction: Na/Hg amalgam removes the sulfonyl group, yielding a thioether .

Cross-Coupling Reactions

The bromophenyl group enables metal-catalyzed couplings:

  • Suzuki-Miyaura: Pd(PPh3)4, arylboronic acid, K2CO3, dioxane/H2O .

  • Buchwald-Hartwig: Pd2(dba)3, Xantphos, aryl amines .

Example Product: Biaryl derivatives for pharmaceutical intermediates .

Cyclization Reactions

Under dehydrating conditions, the acetamide can form heterocycles:

  • Reagent: POCl3, reflux .

  • Product: Oxazole or thiazole rings via intramolecular cyclization .

Functional Group Interconversion

Sulfonyl to Sulfonamide:

  • Reagent: NH3, H2O, RT .

  • Product: Sulfonamide derivatives for enhanced solubility .

Bromine to Lithium Intermediates:

  • Reagent: n-BuLi, THF, −78°C .

  • Application: Lithiation enables further electrophilic quenching (e.g., CO2, DMF).

Key Reaction Data Table

Reaction TypeKey Reagents/ConditionsMajor ProductsCitations
SNArPiperidine/DMF, 100°C3-piperidinophenyl derivative
Acidic Hydrolysis6M HCl, refluxCarboxylic acid + 3-bromoaniline
Suzuki CouplingPd(PPh3)4, arylboronic acidBiaryl-acetamide
Sulfonate Ester FormationCH3I, K2CO3, DMFMethyl sulfonate ester
Oxazole CyclizationPOCl3, refluxOxazole-fused acetamide

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that derivatives of N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exhibit significant anti-inflammatory effects. For example, studies have shown that similar compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A notable case study involved the administration of structurally related compounds to animal models with induced inflammation, resulting in a marked reduction in inflammatory markers compared to controls.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Investigations into related compounds have demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. A series of tests revealed minimum inhibitory concentrations comparable to established antibiotics, indicating that this compound could be effective in combating bacterial infections.

Anticancer Potential

This compound has shown promise in cancer research. Studies have indicated that brominated phenyl compounds can inhibit cancer cell proliferation and induce apoptosis. In vitro studies using various cancer cell lines demonstrated that this compound could effectively inhibit cell growth and promote programmed cell death at specific concentrations.

Case Studies Overview

Study Type Findings
Anti-inflammatorySignificant reduction in inflammatory markers in animal models treated with similar compounds.
Antimicrobial TestingEffective against a range of bacteria with MIC values comparable to antibiotics.
Cancer Cell Line StudiesInhibition of cell growth and induction of apoptosis were observed in multiple cancer cell lines.

Wirkmechanismus

The mechanism of action of N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the isopropylsulfonyl group can enhance solubility and bioavailability. The acetamide backbone provides stability and rigidity to the molecule, allowing for precise interactions with target proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core Structure : 3-Chloro-N-phenyl-phthalimide features a phthalimide ring system (cyclic imide), whereas the target compound is a linear acetamide.
  • Substituents : The former has a chlorine atom at the 3-position of the phthalimide ring, while the latter incorporates a bromine atom on the N-phenyl group and an isopropylsulfonyl group on the distal phenyl ring.

Functional Implications :

  • Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is primarily used as a monomer precursor for polyimides due to its reactivity in condensation reactions . In contrast, the acetamide derivative’s sulfonyl group may favor interactions with biological targets (e.g., kinases) .
  • Stability : Phthalimides are generally more thermally stable due to their rigid aromatic structure, whereas acetamides like the target compound may exhibit greater conformational flexibility, influencing binding kinetics.

Table 1: Key Comparative Properties

Property N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide 3-Chloro-N-phenyl-phthalimide
Core Structure Linear acetamide Cyclic phthalimide
Key Substituents Bromophenyl, isopropylsulfonyl Chlorophthalimide, phenyl
Primary Application Potential kinase inhibitor Polyimide monomer synthesis
Solubility Moderate (sulfonyl enhances polarity) Low (aromatic rigidity)
TL13-22 (ALK/Cereblon Modulator)

Structural Overlaps :

  • Sulfonyl Group: Both compounds feature an isopropylsulfonyl group, a moiety known to enhance binding to hydrophobic pockets in kinases like ALK .
  • Aromatic Systems : TL13-22 employs a pyrimidine core, while the target compound uses a simpler phenyl-acetamide scaffold.

Functional Contrasts :

  • Complexity : TL13-22 is a multi-functionalized molecule with piperazine and pyrimidine motifs, enabling dual targeting (ALK and cereblon). The target compound lacks such complexity, suggesting narrower target specificity.

Table 2: Pharmacological Comparison

Parameter This compound TL13-22
Molecular Weight ~400 g/mol (estimated) ~850 g/mol
Key Functional Groups Acetamide, bromophenyl, sulfonyl Pyrimidine, sulfonyl, piperazine
Reported Bioactivity Hypothesized kinase interaction ALK inhibitor (IC₅₀ = 12 nM)
Therapeutic Potential Undefined Oncology (lymphoma models)

Biologische Aktivität

N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, a compound with the CAS number 955596-65-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17_{17}H18_{18}BrNO3_3S, with a molecular weight of 396.3 g/mol. The compound features a bromophenyl group and an isopropylsulfonyl group attached to an acetamide backbone. The synthesis typically involves:

  • Bromination : Introduction of the bromine atom at the meta position of the phenyl ring.
  • Sulfonylation : Reaction with isopropylsulfonyl chloride in the presence of a base.
  • Amidation : Formation of the acetamide through reaction with an appropriate amine .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl moiety enhances hydrophobic interactions, while the isopropylsulfonyl group improves solubility and bioavailability. This structural configuration allows for effective binding to target proteins, which is crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated that halogenated derivatives showed high efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The lipophilicity associated with these compounds facilitates their penetration through bacterial membranes .

Table 1: Antimicrobial Activity Comparison

Compound TypeActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(3-bromophenyl)-2-acetamidesHighModerateLow
ChloroacetamidesHighLowModerate

Anticancer Potential

The anticancer activity of related compounds has been explored, particularly focusing on their ability to inhibit cell proliferation in various cancer cell lines. A study found that certain derivatives exhibited potent antiproliferative effects, suggesting that modifications in the phenyl substituents can enhance activity against cancer cells .

Case Study: Antiproliferative Effects

  • Compound Tested : N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • Result : Achieved an 86% yield in synthesis and demonstrated significant antiproliferative activity against selected cancer cell lines.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Its structural features allow it to interact with active sites on enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial .

Q & A

Basic: What are the key steps and reaction conditions for synthesizing N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide?

The synthesis typically involves a multi-step process. A common route includes:

  • Step 1: Reacting 3-bromophenylamine with 4-(isopropylsulfonyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
  • Step 2: Acetylation via coupling with acetic acid derivatives under mild conditions.
    Critical parameters include solvent choice (e.g., dichloromethane), room temperature for stability of sensitive groups, and purification via column chromatography to achieve >95% purity .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, sulfonyl groups influencing deshielding) .
  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
  • Mass Spectrometry: High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 424.04) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Optimization: Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acetylation .
  • Temperature Control: Gradual heating (40–50°C) during coupling steps to minimize side reactions .
  • Real-Time Monitoring: Employ TLC or HPLC to track reaction progress and isolate impurities early .

Advanced: What strategies are effective for analyzing contradictory spectral data in structural elucidation?

  • Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
  • X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., confirming the meta-position of bromine via crystal structure) .
  • Isotopic Labeling: Use ²H or ¹³C-labeled precursors to trace signal assignments in crowded spectra .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

  • Derivative Synthesis: Modify substituents (e.g., replace bromine with Cl/CF₃, vary sulfonyl groups) to assess impact on enzyme inhibition .
  • In Vitro Assays: Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based kinetic assays .
  • Computational Docking: Model interactions with receptor binding pockets (e.g., MD simulations to predict affinity for kinase domains) .

Advanced: How can in vitro and in vivo activity discrepancies be systematically addressed?

  • Bioavailability Studies: Measure logP (e.g., ~3.2) to assess membrane permeability and correlate with in vivo efficacy .
  • Metabolite Profiling: Use LC-MS to identify active/inactive metabolites in plasma .
  • Formulation Adjustments: Encapsulate in liposomes or PEGylated carriers to enhance pharmacokinetics .

Advanced: What methodologies are recommended for resolving synthetic byproduct formation?

  • Byproduct Identification: Use preparative HPLC to isolate impurities, followed by MS/MS and 2D NMR for structural analysis .
  • Mechanistic Studies: Probe reaction pathways using deuterated solvents or radical scavengers to suppress unwanted pathways .
  • Process Automation: Implement flow chemistry to control exothermic reactions and reduce byproduct formation .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Pharmacophore Mapping: Identify critical hydrogen-bonding motifs (e.g., sulfonyl oxygen as a key interaction site) .
  • Free Energy Perturbation (FEP): Predict binding affinity changes for substituent modifications .
  • ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable toxicity and solubility profiles .

Advanced: What experimental controls are critical in assessing its potential as an enzyme inhibitor?

  • Positive/Negative Controls: Include known inhibitors (e.g., celecoxib for COX-2) and vehicle-only samples .
  • Off-Target Screening: Test against related enzymes (e.g., COX-1) to evaluate selectivity .
  • Dose-Response Curves: Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) .

Advanced: How can crystallography and molecular dynamics (MD) resolve conformational flexibility issues?

  • Cocrystallization: Soak the compound with target proteins (e.g., kinases) to obtain high-resolution structures .
  • MD Simulations: Run 100-ns trajectories to analyze sulfonyl group dynamics and ligand-receptor stability .
  • Ensemble Docking: Use multiple conformers from MD to account for flexibility in virtual screening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.